2-Chloro-4,6-difluorobenzoic acid

Description

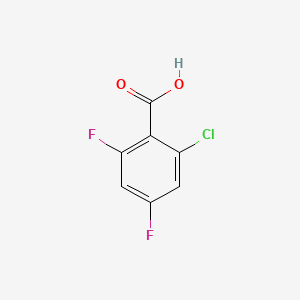

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCCLQAWAYTLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679321 | |

| Record name | 2-Chloro-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-67-8 | |

| Record name | 2-Chloro-4,6-difluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-4,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloro-4,6-difluorobenzoic acid, a key building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] The information presented herein is intended to support research and development activities by providing essential data and standardized experimental protocols.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in various chemical and biological systems, aiding in reaction design, formulation development, and pharmacokinetic modeling.

| Property | Value | Source |

| Molecular Formula | C₇H₃ClF₂O₂ | [2] |

| Molecular Weight | 192.55 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [1] |

| Purity | ≥96.5% | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP (Octanol/Water Partition Coefficient) | 2.3164 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 1 | [2] |

| CAS Number | 1242339-67-8 | [1][2] |

Experimental Protocols for Property Determination

The following sections detail standardized methodologies for determining key physicochemical properties. These protocols are foundational for ensuring data accuracy and reproducibility in a laboratory setting.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress and broaden the melting range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small quantity of the dry this compound is finely crushed into a powder. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 1-2 mm.[3][4]

-

Apparatus Setup: The capillary tube is placed into the heating block of a melting point apparatus, such as a DigiMelt or Mel-Temp unit.[5]

-

Approximate Determination: A rapid heating rate (e.g., 10-20°C per minute) is initially used to determine an approximate melting range.[5] This provides a target for the precise measurement.

-

Precise Determination: The apparatus is allowed to cool to at least 20-30°C below the approximate melting point.[4] A new sample is prepared and heated at a much slower rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.[5]

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid sample has turned into a clear liquid (completion of melting).[6] This range is reported as the melting point.

References

An In-depth Technical Guide to 2-Chloro-4,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Chloro-4,6-difluorobenzoic acid, a halogenated aromatic carboxylic acid of interest in pharmaceutical and agrochemical research.

Molecular Structure and Identification

This compound is a substituted benzoic acid with a chlorine atom at the 2-position and fluorine atoms at the 4- and 6-positions of the benzene ring.

Molecular Structure Diagram:

An In-Depth Technical Guide to the Synthesis of 2-Chloro-4,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of plausible synthetic pathways for 2-Chloro-4,6-difluorobenzoic acid, a valuable intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of direct literature on its synthesis, this document outlines two primary, scientifically sound strategies derived from established methodologies for analogous halogenated aromatic compounds. The experimental protocols provided are adapted from related syntheses and are intended to serve as a robust starting point for laboratory-scale preparation.

Introduction

This compound is a polysubstituted aromatic carboxylic acid. The presence and specific arrangement of the chloro and fluoro substituents on the benzene ring are expected to impart unique physicochemical properties to molecules derived from it, making it a desirable building block in medicinal chemistry and materials science. The synthetic routes detailed herein leverage common and scalable chemical transformations, focusing on ortho-lithiation followed by carboxylation, and formylation followed by oxidation, both starting from the commercially available 1-chloro-3,5-difluorobenzene.

Pathway 1: Ortho-lithiation and Carboxylation of 1-Chloro-3,5-difluorobenzene

This pathway is a direct and efficient method for the introduction of a carboxylic acid group at the 2-position of the starting material. The chloro group in 1-chloro-3,5-difluorobenzene acts as an ortho-directing group for lithiation, facilitating the regioselective formation of the desired product.

Experimental Protocol

Materials:

-

1-Chloro-3,5-difluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide, CO₂)

-

Diethyl ether

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet is charged with 1-chloro-3,5-difluorobenzene (1 equivalent) dissolved in anhydrous THF.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours.

-

Carboxylation: The reaction mixture is then poured slowly onto a slurry of crushed dry ice in diethyl ether with vigorous stirring.

-

Quenching and Extraction: After the excess dry ice has sublimed, the reaction is quenched by the addition of 2 M aqueous HCl. The aqueous and organic layers are separated. The aqueous layer is extracted three times with diethyl ether.

-

Work-up: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Logical Workflow for Ortho-lithiation and Carboxylation

Pathway 2: Formylation of 1-Chloro-3,5-difluorobenzene followed by Oxidation

This two-step pathway offers an alternative route to the target molecule. It involves the introduction of a formyl group at the 2-position via a formylation reaction, followed by the oxidation of the resulting aldehyde to the carboxylic acid.

Step 1: Formylation of 1-Chloro-3,5-difluorobenzene

Experimental Protocol:

Materials:

-

1-Chloro-3,5-difluorobenzene

-

Anhydrous N,N-dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) or Oxalyl chloride/(DMF) for Vilsmeier-Haack reaction

-

Dichloromethane (DCM) as solvent

-

Sodium acetate or sodium hydroxide solution for work-up

Procedure:

-

Vilsmeier Reagent Formation: In a flask under an inert atmosphere, phosphorus oxychloride (1.2 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (3 equivalents) at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 30 minutes.

-

Formylation Reaction: The Vilsmeier reagent is cooled to 0 °C, and a solution of 1-chloro-3,5-difluorobenzene (1 equivalent) in a minimal amount of anhydrous solvent is added dropwise. The reaction mixture is then heated to 60-80 °C and stirred for several hours until the starting material is consumed (monitored by TLC or GC).

-

Work-up: The reaction mixture is cooled to room temperature and poured onto crushed ice. The mixture is then neutralized with a saturated aqueous solution of sodium acetate or a dilute sodium hydroxide solution.

-

Extraction and Purification: The product is extracted with dichloromethane. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude 2-chloro-4,6-difluorobenzaldehyde is then purified by column chromatography or distillation under reduced pressure.

Step 2: Oxidation of 2-Chloro-4,6-difluorobenzaldehyde

Experimental Protocol:

Materials:

-

2-Chloro-4,6-difluorobenzaldehyde

-

Potassium permanganate (KMnO₄) or Sodium chlorite (NaClO₂)

-

Acetone or t-butanol as solvent for KMnO₄ oxidation; t-butanol and a phosphate buffer for NaClO₂ oxidation

-

Sulfuric acid (H₂SO₄) for acidification

-

Sodium bisulfite (NaHSO₃) for quenching excess oxidant

Procedure (using Potassium Permanganate):

-

Reaction Setup: 2-Chloro-4,6-difluorobenzaldehyde (1 equivalent) is dissolved in acetone.

-

Oxidation: A solution of potassium permanganate (2 equivalents) in water is added dropwise to the aldehyde solution. The reaction is exothermic and may require cooling to maintain a temperature between 20-30 °C. The mixture is stirred until the purple color of the permanganate disappears.

-

Quenching: Excess permanganate is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the mixture becomes colorless.

-

Work-up: The manganese dioxide precipitate is filtered off. The filtrate is acidified with dilute sulfuric acid to precipitate the carboxylic acid.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried.

Signaling Pathway for Formylation and Oxidation

Data Presentation

The following table summarizes the expected yields for the described synthetic pathways. These values are based on typical yields for analogous reactions reported in the literature and should be considered as estimates for optimization.

| Pathway | Step | Starting Material | Product | Typical Yield (%) |

| 1. Ortho-lithiation and Carboxylation | Lithiation and Carboxylation | 1-Chloro-3,5-difluorobenzene | This compound | 60-80 |

| 2. Formylation and Oxidation | Step 1: Formylation | 1-Chloro-3,5-difluorobenzene | 2-Chloro-4,6-difluorobenzaldehyde | 70-90 |

| Step 2: Oxidation | 2-Chloro-4,6-difluorobenzaldehyde | This compound | 85-95 | |

| Overall Yield for Pathway 2 | 1-Chloro-3,5-difluorobenzene | This compound | 60-85 |

Conclusion

This guide has outlined two viable and robust synthetic pathways for the preparation of this compound from the readily available starting material, 1-chloro-3,5-difluorobenzene. Both the ortho-lithiation/carboxylation route and the formylation/oxidation sequence employ well-established synthetic transformations. The choice of pathway may depend on the specific equipment available, desired scale, and safety considerations. The provided experimental protocols and expected yields serve as a solid foundation for researchers to successfully synthesize this valuable chemical intermediate for further applications in drug discovery and materials science. It is recommended that all reactions be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-Chloro-4,6-difluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 2-Chloro-4,6-difluorobenzoic acid, a valuable building block in the development of novel pharmaceuticals and agrochemicals. Due to the absence of a directly published synthesis in the reviewed literature, this guide outlines a scientifically sound, proposed route based on well-established chemical principles, specifically directed ortho-metalation followed by carboxylation.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached from the commercially available starting material, 1-chloro-3,5-difluorobenzene. The proposed two-step synthesis is as follows:

-

Directed Ortho-Lithiation: The first step involves the regioselective deprotonation of 1-chloro-3,5-difluorobenzene at the position ortho to the chloro group (C2). This is achieved using a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures. The directing effect of the fluorine atoms is anticipated to facilitate the lithiation at the desired position.

-

Carboxylation: The in situ generated aryllithium intermediate is then quenched with an excess of solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate salt to yield the final product, this compound.

Quantitative Data from Analogous Reactions

While specific quantitative data for the target synthesis is unavailable, the following table summarizes key parameters from analogous ortho-lithiation and carboxylation reactions of similar substrates. This information provides a valuable reference for reaction optimization.

| Starting Material | Lithiating Agent | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) |

| 1-Chloro-4-fluorobenzene | n-BuLi/t-BuOK | THF | -75 | CO₂ | 5-Chloro-2-fluorobenzoic acid | 86 |

| 1-Chloro-3-(trifluoromethyl)benzene | LDA | THF | -78 | - | Ortho-lithiated intermediate | Not Reported |

| 1,4-Difluorobenzene | LDA | THF | -78 | CO₂ | 2,5-Difluorobenzoic acid | Not Reported |

Detailed Experimental Protocol

This section provides a detailed, plausible experimental procedure for the synthesis of this compound.

Materials:

-

1-Chloro-3,5-difluorobenzene

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Solid Carbon Dioxide (dry ice), crushed

-

Anhydrous Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas (inert atmosphere)

Procedure:

1. Ortho-Lithiation:

-

An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen/argon inlet is charged with anhydrous THF under an inert atmosphere.

-

1-Chloro-3,5-difluorobenzene (1.0 equivalent) is added to the THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

n-Butyllithium (1.1 equivalents) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for 1-2 hours.

2. Carboxylation:

-

In a separate flask, an excess of freshly crushed dry ice is placed under an inert atmosphere.

-

The cold aryllithium solution is transferred via cannula onto the crushed dry ice with vigorous stirring.

-

The reaction mixture is allowed to warm slowly to room temperature overnight.

3. Work-up and Purification:

-

The reaction is quenched by the addition of 1 M HCl until the aqueous layer is acidic.

-

The mixture is transferred to a separatory funnel, and the product is extracted with diethyl ether.

-

The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Visualizations

Synthetic Pathway

Caption: Proposed synthesis of this compound.

Logical Experimental Workflow

Caption: Logical workflow for the synthesis and purification.

Technical Guide: Spectroscopic Analysis of 2-Chloro-4,6-difluorobenzoic Acid

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally determined spectral data (NMR, IR, MS) for 2-Chloro-4,6-difluorobenzoic acid (CAS No. 1242339-67-8) is limited. While some vendors indicate conformity to structure via NMR, the raw data is not readily accessible. This guide provides the standardized, detailed experimental protocols that would be employed to acquire and interpret such data, along with data presentation templates.

Data Presentation

The following tables are structured to present the spectral data for this compound upon its acquisition.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Table 3: IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Table 4: Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra for a solid organic compound like this compound.

Sample Preparation:

-

Sample Weighing: Accurately weigh between 5-25 mg of the analyte for ¹H NMR, and 50-100 mg for ¹³C NMR experiments.[1][2]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the compound. Common choices for nonpolar organic compounds include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).[1][2]

-

Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent. Gentle vortexing or sonication can be used to ensure the sample is fully dissolved.[1][2] Solid particles should not be present as they can interfere with the shimming process.[2]

-

Transfer to NMR Tube: Using a glass Pasteur pipette, carefully transfer the homogenous solution into a clean, high-quality 5 mm NMR tube. The liquid level should be between 4.0 and 5.0 cm from the bottom of the tube.[1]

-

Internal Standard (Optional): If a chemical shift reference is needed, a small amount of an internal standard like Tetramethylsilane (TMS) can be added to the solvent.[1]

-

Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue and a solvent like ethanol to remove any fingerprints or dust. Cap the tube securely.[1]

Data Acquisition:

-

Instrument Setup: Place the NMR tube into a spinner turbine, using a depth gauge to ensure consistent positioning. Insert the sample into the NMR spectrometer.

-

Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp, well-resolved peaks.

-

Acquisition: Acquire the ¹H spectrum. For the ¹³C spectrum, a greater number of scans will be necessary due to the low natural abundance and lower intrinsic sensitivity of the ¹³C nucleus.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a solid sample, the KBr pellet method is a common technique for obtaining a high-quality transmission spectrum.[4][5]

Sample Preparation (KBr Pellet Method):

-

Grinding: Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.[4]

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) powder to the mortar. KBr is transparent in the mid-IR range.[4][5] Mix the sample and KBr thoroughly.

-

Pellet Formation: Transfer the mixture to a pellet die. Place the die under a hydraulic press and apply pressure to form a thin, transparent, or translucent pellet.[4][6]

-

Background Spectrum: A blank KBr pellet (containing no sample) must be prepared and analyzed first to obtain a background spectrum. This corrects for atmospheric moisture and any light scattering from the KBr itself.[5]

Data Acquisition:

-

Sample Placement: Place the KBr pellet containing the sample into the sample holder within the FT-IR spectrometer's beam path.

-

Spectrum Collection: Acquire the IR spectrum. Typically, the spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹.[5][7] The final spectrum is presented in terms of percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Electron Ionization (EI) is a standard method for the mass analysis of volatile organic compounds.

Sample Introduction and Ionization:

-

Volatility Requirement: The sample must be thermally stable and have a sufficient vapor pressure (at least 10⁻⁶ torr) to be analyzed by EI-MS. Heating the sample inlet up to 400°C can be used to achieve this.[8]

-

Ionization: The gaseous sample molecules are introduced into the ion source where they are bombarded by a beam of high-energy electrons (typically 70 eV).[8][9]

-

Fragmentation: This high energy causes the molecule to ionize (forming a molecular ion, M⁺) and often fragment in a characteristic and reproducible way. These fragment ions provide valuable structural information.[8][10][11]

Data Acquisition:

-

Mass Analysis: The resulting ions (the molecular ion and various fragments) are accelerated into a mass analyzer. The analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][11]

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Mass Spectrum: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel chemical compound.

Caption: A flowchart illustrating the typical process for characterizing a chemical compound, from synthesis and purification to spectroscopic analysis and final structure determination.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. jascoinc.com [jascoinc.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 8. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. pubs.aip.org [pubs.aip.org]

- 11. rroij.com [rroij.com]

Solubility of 2-Chloro-4,6-difluorobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Chloro-4,6-difluorobenzoic acid in organic solvents. A thorough understanding of the solubility of this compound is essential for its application in chemical synthesis, purification, formulation development, and various research endeavors. This document consolidates available solubility information for structurally related compounds, details established experimental protocols for solubility determination, and presents a clear workflow for these procedures to empower researchers in generating precise solubility data.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a notable scarcity of publicly available quantitative solubility data for this compound across a wide range of organic solvents. However, by examining the solubility of structurally analogous compounds, we can infer its likely solubility behavior.

The polarity of the solvent, its capacity for hydrogen bonding, and the ambient temperature are critical factors influencing the solubility of substituted benzoic acids. Generally, these compounds exhibit greater solubility in polar organic solvents. For comparative analysis, the following table summarizes the available solubility data for similar chloro- and fluoro-substituted benzoic acids. This information serves as a valuable reference for solvent selection in experimental designs.

| Compound | Solvent | Temperature (°C) | Solubility |

| 2-Chloro-4-fluorobenzoic acid | 95% Ethanol | Not Specified | 50 mg/mL[1] |

| 2,6-Difluorobenzoic acid | Methanol | Not Specified | Soluble (qualitative)[2] |

| 2-Chlorobenzoic Acid | Cold Water | Not Specified | 1 part in 900 parts water[3] |

| 2-Chlorobenzoic Acid | Hot Water | Not Specified | More soluble than in cold water[3] |

| 2-Chlorobenzoic Acid | Alcohol | Not Specified | Freely Soluble[3] |

| 2-Chlorobenzoic Acid | Ether | Not Specified | Freely Soluble[3] |

Experimental Protocols for Solubility Determination

To address the absence of specific data, researchers can employ well-established methods to determine the solubility of this compound. The following are detailed protocols for the gravimetric and spectroscopic methods.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly seal the vials and place them in a constant-temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to measure the concentration at different time points (e.g., 24, 48, and 72 hours) to confirm that it remains constant.

-

-

Sample Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to avoid precipitation or dissolution during sampling.

-

-

Solvent Evaporation:

-

Transfer the filtered supernatant to a pre-weighed, clean, and dry vial.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

-

Drying and Weighing:

-

Dry the vial containing the solid residue to a constant weight in a drying oven.

-

Cool the vial in a desiccator before each weighing.

-

-

Calculation:

-

The solubility is calculated from the mass of the dissolved this compound and the volume of the solvent used.

-

Spectroscopic Method (UV-Vis or HPLC)

This method is suitable when the solute has a distinct chromophore and does not interfere with the solvent's absorbance at the analytical wavelength.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Measure the absorbance (using a UV-Vis spectrophotometer) or the peak area (using HPLC) of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance/peak area versus concentration to create a calibration curve.

-

-

Preparation of Saturated Solution and Equilibration:

-

Follow steps 1 and 2 as described in the gravimetric method.

-

-

Sample Separation and Dilution:

-

Follow step 3 as described in the gravimetric method to obtain a clear, saturated solution.

-

Accurately dilute a known volume of the saturated solution with the solvent to bring the concentration within the range of the calibration curve.

-

-

Analysis:

-

Measure the absorbance or peak area of the diluted sample.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: A step-by-step workflow for the gravimetric determination of solubility.

Caption: A workflow for determining solubility using spectroscopic methods like UV-Vis or HPLC.

References

2-Chloro-4,6-difluorobenzoic Acid: A Technical Guide to Safe Handling and Research Protocols

An in-depth guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of 2-Chloro-4,6-difluorobenzoic acid.

Disclaimer: Specific safety and toxicological data for this compound (CAS No. 1242339-67-8) is not extensively available in publicly accessible safety data sheets. The information presented in this guide is a compilation based on data from structurally similar compounds, including other chlorinated and fluorinated benzoic acid derivatives, and established principles of chemical safety. It is imperative that this compound be handled with caution by trained professionals in a controlled laboratory environment.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. While specific experimental data for this compound is limited, the following table summarizes its known properties and provides estimated values based on analogous compounds.

| Property | Data | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 1242339-67-8 | [1] |

| Molecular Formula | C₇H₃ClF₂O₂ | [1] |

| Molecular Weight | 192.55 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Purity | 96.5-100% | [1] |

| Storage | Room temperature, dry and sealed | [1] |

Hazard Identification and Classification

Based on data from structurally related compounds such as 2-chloro-4-fluorobenzoic acid and other di-fluorinated benzoic acids, this compound is anticipated to pose the following hazards:

| Hazard Class | Category | GHS Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Signal Word: Danger or Warning

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Causes serious eye irritation or damage.

-

Ingestion: Harmful if swallowed.

Experimental Protocols: Safe Handling and Use

Adherence to strict experimental protocols is crucial when working with this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

| Protection Type | Specific Recommendations | Rationale |

| Eye Protection | Chemical safety goggles or a face shield compliant with OSHA 29 CFR 1910.133 or EN 166 standards. | Protects against dust particles and potential splashes, preventing serious eye irritation or damage.[3][4] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, as the acid is a likely skin irritant. |

| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure. | Minimizes the risk of accidental skin contact.[3] |

| Respiratory Protection | A NIOSH/MSHA approved respirator or a dust mask (type N95) should be used if dust is generated or for large-scale operations and emergencies. | Prevents respiratory tract irritation from dust inhalation. |

General Handling Procedures

-

Avoid all personal contact, including inhalation of dust.[5]

-

Wear protective clothing when there is a risk of exposure.[5]

-

Avoid the formation of dust and aerosols.[4]

-

Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[6]

-

Wash hands and any exposed skin thoroughly after handling.[6]

-

Keep containers securely sealed when not in use.[5]

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Emergency Procedures

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3] |

| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical advice if skin irritation occurs.[3] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. |

| Ingestion | Call a poison center or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[6] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Specific Hazards: During a fire, hazardous combustion products may be formed, including carbon monoxide, carbon dioxide, hydrogen chloride gas, and hydrogen fluoride.[3]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Accidental Release Measures (Spill Response)

-

Personal Precautions: Evacuate personnel to a safe area. Avoid breathing dust and contact with skin and eyes. Wear appropriate personal protective equipment.[4][5]

-

Environmental Precautions: Do not let the product enter drains.

-

Methods for Cleaning Up: For dry spills, carefully sweep up the material, avoiding the generation of dust. Place the swept-up material into a suitable, clearly labeled, and sealed container for disposal.

Waste Disposal

All waste containing this compound and any contaminated materials should be treated as hazardous waste. Disposal must be in accordance with local, state, and federal regulations. Do not mix with other waste streams unless explicitly permitted.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Safe Handling Workflow for this compound.

Caption: Emergency Spill Response Protocol.

Caption: PPE Selection Guide for Handling this compound.

References

Commercial Sourcing and Application of 2-Chloro-4,6-difluorobenzoic Acid: A Technical Guide for Researchers

Introduction: 2-Chloro-4,6-difluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a crucial building block in modern medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a chlorine atom and two fluorine atoms, imparts distinct physicochemical properties to molecules, influencing their conformation, lipophilicity, and metabolic stability. This technical guide provides an in-depth overview of the commercial suppliers of this compound, its applications in research and development, and a generalized workflow for its procurement and experimental use.

Commercial Suppliers of this compound

The procurement of high-quality chemical reagents is a critical first step in any research endeavor. A number of commercial suppliers offer this compound (CAS No. 1242339-67-8). The following table summarizes key information from various suppliers to aid researchers in their purchasing decisions. Please note that pricing and stock availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Product Code/Catalog No. | Purity | Available Quantities | Price | Stock Status |

| AOBChem | 91823 | 97% | 10g, 25g, 100g | $113.00 (10g), $221.00 (25g), $702.00 (100g)[1] | In stock for some quantities[1] |

| Alachem | 91B519 | Not specified | R&D to industrial use | Inquire | Not specified[2] |

| ChemScene | CS-0097779 | ≥98% | Not specified | Inquire | Not specified[3] |

| Aaronchem | AR000MFY | Not specified | Not specified | Inquire | Not specified[4] |

| AK Scientific, Inc. | J96469 | Not specified | Not specified | Inquire | Not specified[5] |

| Sigma-Aldrich | AMBH2D6F4D9F (Ambeed) | Not specified | Not specified | Inquire | Not specified |

Experimental Protocols and Applications

Detailed experimental protocols for the direct application of this compound are typically developed by end-users based on their specific research objectives. However, its primary role as a synthetic intermediate allows for its incorporation into a wide array of molecular scaffolds.

Synthesis of Novel Chemical Entities: The carboxylic acid moiety of this compound can be readily transformed into other functional groups such as esters, amides, and acid halides, providing a versatile handle for coupling with other molecules. The presence of the chloro and difluoro substituents can be exploited to modulate the electronic and steric properties of the final compound, which is a common strategy in the design of bioactive molecules.

Applications in Drug Discovery: Halogenated aromatic compounds are of significant interest in drug discovery. The inclusion of fluorine atoms, in particular, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. While specific applications of this compound are proprietary to the discovering entities, its structural motifs are found in compounds being investigated for a range of therapeutic areas. The strategic placement of chloro and fluoro groups can be a key element in the development of new therapeutic agents.

Research and Development Workflow

The following diagram illustrates a typical workflow for the procurement and utilization of a chemical intermediate like this compound in a research and development setting.

Conclusion

This compound is a valuable synthetic building block for researchers in the fields of medicinal chemistry, drug discovery, and materials science. While a range of commercial suppliers make this compound accessible, researchers should perform due diligence in selecting a supplier that meets their specific requirements for purity, quantity, and documentation. The successful application of this versatile intermediate ultimately depends on the careful design and execution of synthetic protocols tailored to the desired final product and its intended application.

References

A Technical Guide to the Reactivity of the Carboxylic Acid Group in 2-Chloro-4,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical reactivity of the carboxylic acid functionality in 2-Chloro-4,6-difluorobenzoic acid. This compound is a valuable building block in medicinal chemistry and materials science, and understanding its reaction profile is crucial for its effective utilization in synthesis. This document details common transformations of the carboxylic acid group, including conversion to acid chloride, esterification, amide bond formation, and reduction.

Introduction to Reactivity

The carboxylic acid group of this compound is the primary site of its chemical transformations. The reactivity of this group is influenced by the electron-withdrawing effects of the ortho-chloro and fluoro substituents. These substituents increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles. However, the ortho positioning of these bulky halogen atoms can also introduce steric hindrance, which may impede the approach of nucleophiles. This interplay between electronic activation and steric hindrance dictates the optimal conditions for its various reactions.

Key Reactions of the Carboxylic Acid Group

The primary reactions involving the carboxylic acid group of this compound are nucleophilic acyl substitution and reduction. The most common transformations are outlined below.

Formation of 2-Chloro-4,6-difluorobenzoyl Chloride

A crucial first step in many synthetic routes is the conversion of the carboxylic acid to the more reactive acyl chloride. This is typically achieved using thionyl chloride (SOCl₂), which converts the hydroxyl group into a much better leaving group.

Reaction Scheme:

Caption: Conversion to Acid Chloride.

Experimental Protocol:

A general procedure for the formation of an acid chloride from a carboxylic acid using thionyl chloride is as follows.[1]

-

To a solution of this compound (1.0 eq) in a dry, inert solvent such as dichloromethane or toluene, add a catalytic amount of N,N-dimethylformamide (DMF).

-

Slowly add thionyl chloride (1.5-2.0 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within 2-4 hours.[1]

-

After completion, remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 2-Chloro-4,6-difluorobenzoyl chloride, which can often be used in the next step without further purification.

Quantitative Data:

| Reactant | Reagent | Product | Typical Yield |

| Carboxylic Acid | Thionyl Chloride (SOCl₂) | Acyl Chloride | >90% |

Esterification

Esterification of this compound can be achieved through several methods. The most common are Fischer esterification under acidic conditions and esterification via the acyl chloride.

Fischer Esterification Workflow:

Caption: Fischer Esterification Workflow.

Experimental Protocol (adapted from a similar substrate): [2]

-

Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

-

After cooling, neutralize the excess acid with a base (e.g., sodium bicarbonate solution).

-

Extract the ester with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude ester by column chromatography or distillation.

Esterification via Acyl Chloride:

A more facile method involves the reaction of the corresponding acyl chloride with an alcohol in the presence of a base like pyridine or triethylamine.

Experimental Protocol:

-

Prepare 2-Chloro-4,6-difluorobenzoyl chloride as described previously.

-

Dissolve the crude acyl chloride in a dry aprotic solvent like dichloromethane.

-

Cool the solution to 0 °C and add the alcohol (1.0-1.2 eq) followed by the slow addition of a base such as pyridine or triethylamine (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Wash the reaction mixture with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude ester, which can be purified as needed.

Quantitative Data for a Structurally Similar Esterification:

| Reactant | Reagent | Product | Yield | Reference |

| 4-bromo-2,6-difluorobenzoic acid | SOCl₂, Methanol | Methyl 4-bromo-2,6-difluorobenzoate | 53% | [2] |

Amide Bond Formation

The synthesis of amides from this compound is a key transformation for the development of new pharmaceuticals and agrochemicals. This can be accomplished either by reacting the corresponding acyl chloride with an amine or by using a coupling agent.

Amide Formation Logical Pathway:

Caption: Amide Formation Pathways.

Experimental Protocol (via Acyl Chloride):

-

Synthesize 2-Chloro-4,6-difluorobenzoyl chloride from the parent carboxylic acid.

-

Dissolve the amine (1.0 eq) and a base such as triethylamine (1.5 eq) in a dry solvent like dichloromethane.

-

Add a solution of the crude 2-Chloro-4,6-difluorobenzoyl chloride (1.1 eq) in the same solvent dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 5-20 minutes or until completion as indicated by TLC.[1]

-

Work up the reaction by washing with 1N HCl and 1N NaOH, followed by drying the organic phase and removing the solvent under reduced pressure to afford the amide.[1]

Experimental Protocol (with a Coupling Agent):

-

Dissolve this compound (1.0 eq), the amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) in a polar aprotic solvent like DMF.

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction at room temperature until the starting material is consumed (typically 1-12 hours).

-

Dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the organic layer with aqueous solutions to remove residual reagents and byproducts.

-

Dry the organic phase and concentrate to yield the crude amide, which can then be purified by chromatography or recrystallization.

Quantitative Data:

While specific yields for amides of this compound are not detailed in the available literature, amide couplings are generally high-yielding reactions.

| Reactant | Reagents | Product | Typical Yield |

| Carboxylic Acid, Amine | SOCl₂, Et₃N | Amide | 80-95% |

| Carboxylic Acid, Amine | HATU, DIPEA | Amide | 70-95% |

Reduction to 2-Chloro-4,6-difluorobenzyl Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Diborane (B₂H₆) is also an effective reagent for this transformation. Note that sodium borohydride (NaBH₄) is generally not strong enough to reduce carboxylic acids.

Reduction Workflow:

Caption: Reduction of Carboxylic Acid.

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.0 eq) in dry THF.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting aluminum salts and wash the filter cake with THF or ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography.

Quantitative Data:

The reduction of carboxylic acids with LiAlH₄ is typically a high-yielding process.

| Reactant | Reagent | Product | Typical Yield |

| Carboxylic Acid | LiAlH₄ | Primary Alcohol | >85% |

Conclusion

This compound is a versatile substrate for a variety of chemical transformations centered on its carboxylic acid functionality. The presence of ortho-halogens activates the carbonyl group towards nucleophilic attack, although steric effects must be considered when selecting reagents and reaction conditions. The protocols and data presented in this guide, based on established chemical principles and analogous reactions, provide a solid foundation for researchers to design and execute synthetic strategies involving this valuable building block. Further optimization of the outlined procedures may be necessary to achieve optimal results for specific applications.

References

Methodological & Application

synthesis of Lifitegrast using 2-Chloro-4,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist used for the treatment of dry eye disease. This document provides detailed application notes and protocols for the synthesis of Lifitegrast. While a specific synthetic route starting from 2-Chloro-4,6-difluorobenzoic acid was not identified in publicly available literature, this document outlines a well-established synthetic pathway involving key intermediates: benzofuran-6-carboxylic acid and 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. The protocols provided are based on published synthetic methods and are intended for research and development purposes. Additionally, the mechanism of action of Lifitegrast is described, along with relevant signaling pathway diagrams.

Introduction

Lifitegrast is a novel small-molecule integrin antagonist that functions by inhibiting the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1).[1] This interaction is crucial for T-cell activation, migration, and the inflammatory cascade implicated in dry eye disease.[2][3] By blocking this interaction, Lifitegrast reduces T-cell mediated inflammation on the ocular surface.[1][3] The chemical name for Lifitegrast is (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoic acid.

Synthesis of Lifitegrast

The synthesis of Lifitegrast is a multi-step process that involves the preparation of two key heterocyclic intermediates, followed by their coupling with a chiral amino acid derivative.

Overall Synthetic Workflow

Caption: Overall workflow for the synthesis of Lifitegrast.

Experimental Protocols

1. Synthesis of Benzofuran-6-carboxylic acid

A practical synthesis of benzofuran-6-carboxylic acid has been developed starting from 4-bromo-2-hydroxybenzaldehyde with a reported overall yield of 78%.[4]

Protocol: This is a representative multi-step synthesis. Detailed conditions for each step would need to be optimized.

-

Step 1: Protection of the hydroxyl group. The hydroxyl group of 4-bromo-2-hydroxybenzaldehyde is protected.

-

Step 2: Sonogashira coupling. The protected intermediate undergoes a Sonogashira coupling with a suitable acetylene derivative.

-

Step 3: Cyclization. An intramolecular cyclization is performed to form the benzofuran ring.

-

Step 4: Oxidation and Deprotection. The side chain is oxidized to a carboxylic acid, and the protecting group is removed to yield benzofuran-6-carboxylic acid.

2. Synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid

This key intermediate can be synthesized from 2-(2,4-dichlorophenyl)ethylamine in three steps with a reported yield of 80%.[4]

Protocol: This is a representative multi-step synthesis. Detailed conditions for each step would need to be optimized.

-

Step 1: Pictet-Spengler reaction. 2-(2,4-dichlorophenyl)ethylamine is reacted with an appropriate aldehyde to form the tetrahydroisoquinoline core.

-

Step 2: N-Protection. The secondary amine of the tetrahydroisoquinoline is protected (e.g., with a Boc group).

-

Step 3: Directed ortho-metalation and Carboxylation. The protected intermediate undergoes directed ortho-metalation followed by quenching with carbon dioxide to introduce the carboxylic acid group.

-

Step 4: Deprotection. The protecting group is removed to afford 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.

3. Final Assembly of Lifitegrast

The final steps involve the sequential coupling of the intermediates.

Protocol:

-

Step 1: First Amide Coupling. 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is coupled with a protected (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative using a suitable coupling agent such as HATU in the presence of a base like triethylamine in a solvent like DMF.

-

Step 2: Deprotection. The protecting group on the amino acid portion is removed.

-

Step 3: Second Amide Coupling. The resulting intermediate is then coupled with benzofuran-6-carboxylic acid, again using a coupling agent like HATU, to yield Lifitegrast.

-

Step 4: Final Deprotection/Hydrolysis. If an ester protecting group was used for the carboxylic acid of the amino acid, it is removed in the final step.

Quantitative Data Summary

| Intermediate/Product | Starting Material | Number of Steps | Overall Yield (%) | Purity (%) | Reference |

| Benzofuran-6-carboxylic acid | 4-bromo-2-hydroxybenzaldehyde | 3 | 78 | >99 | [4] |

| 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 2-(2,4-dichlorophenyl)ethylamine | 3 | 80 | >99 | [4] |

| Lifitegrast | Benzofuran-6-carboxylic acid and other intermediates | Multiple | 79 | >99.9 | [4] |

| Lifitegrast | Commercially available starting materials | - | 66 | - | [5] |

Mechanism of Action of Lifitegrast

Lifitegrast exerts its therapeutic effect by modulating the T-cell mediated inflammatory response on the ocular surface.

Signaling Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. tdcommons.org [tdcommons.org]

- 4. 2-(tert-butoxycarbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 851784-82-2 [chemicalbook.com]

- 5. CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride - Google Patents [patents.google.com]

Application Notes and Protocols: 2-Chloro-4,6-difluorobenzoic Acid and its Analogs in Agrochemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of halogenated benzoic acids, particularly analogs of 2-Chloro-4,6-difluorobenzoic acid, as key intermediates in the synthesis of modern agrochemicals. The primary focus of this document is on the synthesis and application of the potent herbicide saflufenacil, which is derived from a structurally related compound, 2-chloro-4-fluoro-5-aminobenzoic acid. While direct and detailed synthetic protocols for agrochemicals originating from this compound are not extensively available in public literature, the principles and methodologies described herein for saflufenacil offer valuable insights for the synthesis of other fluorinated agrochemicals.

Introduction to Halogenated Benzoic Acids in Agrochemicals

Halogenated benzoic acids are a critical class of building blocks in the synthesis of a wide range of agrochemicals, including herbicides and fungicides. The presence of chlorine and fluorine atoms on the aromatic ring can significantly influence the biological activity, metabolic stability, and physicochemical properties of the final active ingredient. This compound is recognized as a valuable intermediate for creating complex molecules in medicinal chemistry and is noted for its application in the development of herbicides due to its structural properties that can enhance efficacy.[1]

Saflufenacil: A Case Study

Saflufenacil is a powerful pyrimidinedione herbicide used for the control of a wide variety of broadleaf weeds in crops such as corn and soybeans.[2] It is synthesized from 2-chloro-4-fluoro-5-aminobenzoic acid, a close structural analog of the topic compound.

Saflufenacil's herbicidal activity stems from its inhibition of the enzyme protoporphyrinogen IX oxidase (PPO).[3] This enzyme is crucial in the biosynthesis of chlorophyll in plants. Inhibition of PPO leads to an accumulation of protoporphyrinogen IX, which in the presence of light, causes a rapid peroxidation of lipids and the loss of membrane integrity, ultimately leading to cell death, visible as chlorosis and necrosis of the plant tissue.[2]

Synthesis of Saflufenacil Intermediates

The synthesis of saflufenacil involves the preparation of key intermediates derived from 2-chloro-4-fluorobenzoic acid. A crucial starting material is 2-chloro-4-fluoro-5-aminobenzoic acid.

One common route to 2-chloro-4-fluoro-5-aminobenzoic acid involves the nitration of 2-chloro-4-fluorobenzoic acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid, followed by reduction of the nitro group.[4]

Experimental Protocol: Nitration of 2-chloro-4-fluorobenzoic acid [4]

-

Reaction Setup: A suitable reaction vessel is charged with 2-chloro-4-fluorotoluene as the starting material.

-

Photochlorination: The starting material undergoes photochlorination to synthesize 2-chloro-4-fluorobenzylidene dichloride.

-

Nitration: The resulting compound is then subjected to mixed acid (sulfuric acid and nitric acid) nitration.

-

Hydrolysis and Oxidation: The nitrated intermediate is then hydrolyzed and oxidized to yield 2-chloro-4-fluoro-5-nitrobenzoic acid.

-

Yield: This multi-step process is reported to have a total yield exceeding 80%.

A key intermediate in the synthesis of saflufenacil is formed by the reaction of methyl 2-chloro-4-fluoro-5-aminobenzoate with ethyl trifluoroacetoacetate.[5]

Experimental Protocol: Synthesis of Intermediate (1) [5]

-

Reactants:

-

Methyl 2-chloro-4-fluoro-5-aminobenzoate: 100g

-

Ethyl trifluoroacetoacetate: 108g

-

Sodium hydroxide: 9.8g

-

Toluene: 500ml

-

-

Procedure:

-

Dissolve methyl 2-chloro-4-fluoro-5-aminobenzoate and ethyl trifluoroacetoacetate in toluene in a reaction vessel.

-

Add sodium hydroxide to the mixture.

-

Heat the reaction mixture to 100°C and maintain for 2 hours.

-

Cool the reaction to room temperature.

-

Wash the mixture with 1 mol/L dilute hydrochloric acid.

-

Separate the organic layer, dry, and concentrate to obtain the intermediate product.

-

-

Yield: 90% (150.1g)

Table 1: Summary of Reaction Conditions for Intermediate Synthesis

| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Methyl 2-chloro-4-fluoro-5-aminobenzoate (100g) | Ethyl trifluoroacetoacetate (108g), Sodium hydroxide (9.8g) | Toluene (500ml) | 100 | 2 | 90 | [5] |

| 2 | Methyl 2-chloro-4-fluoro-5-aminobenzoate (100g) | Ethyl trifluoroacetoacetate (134g), Sodium ethylate (27g) | Chlorobenzene (500ml) | 120 | 3 | 91 | [5] |

| 3 | Methyl 2-chloro-4-fluoro-5-aminobenzoate (100g) | Ethyl trifluoroacetoacetate (178g), Triethylamine (47.6g) | Toluene (500ml) | 140 | 4 | 92 | [5] |

Final Assembly of Saflufenacil

The final steps in the synthesis of saflufenacil involve the formation of the pyrimidinedione ring and subsequent amidation. A key patented method describes the reaction of 2-chloro-4-fluoro-5-aminobenzoic acid with 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid, which forms the core ring system in over 90% yield.[2][6]

Herbicidal Efficacy of Saflufenacil

Saflufenacil is effective at low application rates for the control of a broad spectrum of broadleaf weeds.

Table 2: Herbicidal Efficacy of Saflufenacil

| Weed Species | Application Rate (g ai/ha) | Control Efficacy (%) | Reference |

| Chenopodium album (Fathen) | 70 | Effective control | [7] |

| Chenopodium album (Fathen) | 105 | Effective control | [7] |

| Annual Grass Weeds | 70 | Little activity | [7] |

| Annual Grass Weeds | 105 | Little activity | [7] |

| Broadleaf Weeds (general) | 50-100 | Control or suppression | |

| Heavy Weed Infestations | 150 | Emerged and residual control |

Saflufenacil is primarily a contact herbicide with some residual activity at higher application rates. Its efficacy can be enhanced when used in combination with other herbicides, such as glyphosate, for broader spectrum weed control.[8]

Conclusion

While specific agrochemical applications of this compound are not widely documented with detailed protocols, the synthesis of the herbicide saflufenacil from the closely related 2-chloro-4-fluoro-5-aminobenzoic acid provides a valuable model for the utilization of such halogenated benzoic acids in agrochemical development. The synthetic routes and biological activity data presented here for saflufenacil underscore the importance of this class of compounds as versatile intermediates for the creation of effective crop protection agents. Further research into the applications of this compound may reveal its potential in the development of novel agrochemicals.

References

- 1. This compound [myskinrecipes.com]

- 2. Saflufenacil - Wikipedia [en.wikipedia.org]

- 3. apvma.gov.au [apvma.gov.au]

- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 5. Preparation method of saflufenacil intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

Application Notes: Amide Coupling Protocols for 2-Chloro-4,6-difluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of amides from 2-Chloro-4,6-difluorobenzoic acid, a common building block in medicinal chemistry. Due to the electron-withdrawing nature of the chloro and fluoro substituents, this carboxylic acid is activated towards nucleophilic attack, yet judicious choice of coupling reagents and conditions remains crucial for achieving high yields and purity.

The following sections detail two robust and widely used protocols for the amide coupling of this compound: a HATU-mediated protocol and an EDC/HOBt-mediated protocol. These methods are broadly applicable to a range of primary and secondary amines.

Overview of Amide Coupling Reactions

The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that typically requires the activation of the carboxylic acid to proceed efficiently under mild conditions.[1] Common strategies involve the use of uronium/aminium salts like HATU or carbodiimides such as EDC, often with additives like HOBt to improve efficiency and minimize side reactions.[1]

Data Presentation: A Comparative Overview of Amide Coupling Conditions

The following table summarizes typical conditions for amide coupling reactions of electron-deficient benzoic acids, which can serve as a starting point for the optimization of reactions with this compound.

| Coupling Reagent/Additive | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) | Typical Yield Range (%) |

| HATU | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 - 25 | 1 - 12 | 70 - 95 |

| EDC/HOBt | DIPEA, Et₃N | DMF, CH₂Cl₂ | 0 - 25 | 2 - 24 | 60 - 90 |

| Acyl Chloride | Pyridine, Et₃N | CH₂Cl₂, THF | 0 - 25 | 1 - 4 | 75 - 98 |

Note: Yields are highly dependent on the specific amine substrate and reaction conditions and may require optimization.

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent that often provides high yields and short reaction times with minimal side products.[2]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

HATU (1.1 - 1.2 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Standard work-up reagents (e.g., ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv) and the desired amine (1.0 - 1.2 equiv).

-

Dissolve the solids in anhydrous DMF or CH₂Cl₂.

-

Add the base (DIPEA or Et₃N, 2.0 - 3.0 equiv) to the solution and stir for 5-10 minutes at room temperature.

-

Add HATU (1.1 - 1.2 equiv) portion-wise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-12 hours.

-

Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt). EDC is a water-soluble carbodiimide, which facilitates purification, while HOBt acts as an additive to suppress racemization and improve reaction rates.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.0 - 1.2 equiv)

-

EDC·HCl (1.1 - 1.5 equiv)

-

HOBt (1.1 - 1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (CH₂Cl₂)

-

Standard work-up reagents (e.g., ethyl acetate, 1M HCl, saturated aq. NaHCO₃, brine)

Procedure:

-

In a dry round-bottom flask, dissolve this compound (1.0 equiv), the amine (1.0 - 1.2 equiv), and HOBt (1.1 - 1.5 equiv) in anhydrous DMF or CH₂Cl₂.

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (DIPEA or Et₃N, 2.0 - 3.0 equiv) dropwise to the stirred solution.

-

Add EDC·HCl (1.1 - 1.5 equiv) portion-wise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Once the reaction is complete, dilute with an organic solvent such as ethyl acetate.

-

Wash the organic phase with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

The crude product can be purified by flash column chromatography.

Visualization of Experimental Workflow and Signaling Pathways

Caption: General workflow for amide coupling reactions.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Chloro-4,6-difluorobenzoic Acid Derivatives

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility and efficiency in forming carbon-carbon bonds.[1][2] This palladium-catalyzed reaction is particularly vital in the synthesis of biaryl compounds, which are core structural motifs in numerous pharmaceuticals, agrochemicals, and advanced materials.[3][4] Fluorinated biaryl carboxylic acids are of special interest in drug discovery, as the inclusion of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity.[5][6]

2-Chloro-4,6-difluorobenzoic acid and its derivatives represent valuable building blocks for accessing novel biaryl structures. However, their use in Suzuki-Miyaura coupling presents distinct challenges. The chloro-substituent is inherently less reactive than corresponding bromo or iodo analogs, and the strong electron-withdrawing effects of the two fluoro groups further deactivate the aryl chloride towards oxidative addition, the initial step in the catalytic cycle.[7] Consequently, successful coupling necessitates the use of highly active, specialized palladium catalyst systems, typically employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[7][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling with this compound. This document outlines a general reaction scheme, key mechanistic insights, optimized experimental protocols, and troubleshooting strategies to facilitate the synthesis of diverse biaryl carboxylic acids.

General Reaction Scheme

The fundamental transformation involves the palladium-catalyzed coupling of a this compound derivative with an aryl or heteroaryl boronic acid (or its corresponding ester) in the presence of a suitable base.

Caption: General Suzuki-Miyaura coupling reaction.

Catalytic Cycle and Key Mechanistic Steps

The catalytic cycle for the Suzuki-Miyaura coupling is a well-established sequence involving a Pd(0)/Pd(II) couple. Understanding these steps is crucial for optimizing reaction conditions and troubleshooting.[2][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.[7]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[9][10]

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Caption: The general catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocols and Data

General Experimental Workflow

A typical experimental procedure involves careful setup under an inert atmosphere to prevent catalyst degradation, followed by heating to drive the reaction to completion. The subsequent workup and purification steps are critical for isolating the desired product in high purity.

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Protocol 1: General Procedure for Coupling with Aryl Boronic Acids

This protocol provides a robust starting point for the coupling of this compound with various aryl and heteroaryl boronic acids. Optimization of catalyst, ligand, base, and temperature may be necessary for specific substrates.

Materials and Reagents:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl/Heteroaryl boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

-

Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

-

Base (e.g., K₃PO₄, 3.0 mmol, 3.0 equiv)

-

Solvent (e.g., 1,4-Dioxane and Water, 4:1 ratio, 5 mL total)

-

Schlenk flask or microwave vial with a magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the aryl boronic acid (1.2 mmol), the palladium precatalyst (0.02 mmol), and K₃PO₄ (3.0 mmol).

-

Seal the flask with a septum, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an anaerobic environment.

-

Using a syringe, add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

-

Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

-

Monitor the reaction's progress using TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the substrate.

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Carefully acidify the aqueous layer to a pH of ~2 with 2N HCl to ensure the carboxylic acid product is protonated.

-

Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel to yield the pure biaryl carboxylic acid product.

Representative Reaction Conditions

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of activated aryl chlorides. These serve as a guideline, and specific yields are highly substrate-dependent.[7][11][12]

| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Representative Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | - | K₂CO₃ (3) | Toluene/EtOH/H₂O (3:1:1) | 100 | 8 | 80-90 |

| 3-Thienylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 110 | 16 | 75-85 |

| 4-Pyridinylboronic acid | Pd(dppf)Cl₂ (5) | - | Cs₂CO₃ (2.5) | DMF/H₂O (5:1) | 120 | 24 | 60-75 |

Note: This data is representative for challenging aryl chlorides and serves as a starting point for optimization.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble reagents | - Increase catalyst loading (up to 5 mol%).- Use a more active ligand (e.g., Buchwald-type ligands).[7]- Increase reaction temperature.- Ensure all reagents and solvents are anhydrous and the system is inert. |